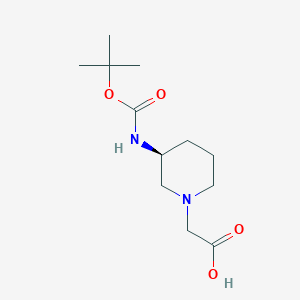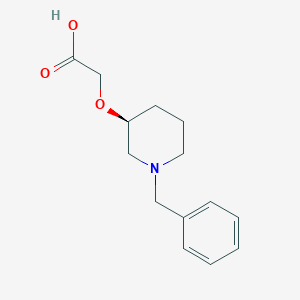![molecular formula C18H28N2O3 B7915687 Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7915687.png)
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is a synthetic organic compound. Known for its multifaceted applications, this compound finds relevance in various fields, including chemistry, biology, medicine, and industrial practices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester generally involves the following steps:
Formation of the piperidine ring.
Introduction of the 2-hydroxy-ethyl group.
Ethylation process.
Conjugation with carbamic acid benzyl ester.
Industrial Production Methods: The industrial production often scales up these reactions using optimized catalysts and reaction conditions to enhance yield and purity. The detailed parameters might include specific temperatures, pressures, solvents, and purification techniques, typically tailored for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation, where its alcohol group might be converted into a corresponding aldehyde or ketone.
Reduction: Conversely, reduction reactions might target certain functional groups, altering the chemical structure.
Substitution: This involves replacing one group within the molecule with another, a common method for creating derivatives or modifying its properties.
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminium hydride.
Substitution can involve nucleophiles or electrophiles depending on the desired modification.
Major Products: The primary products depend on the reaction type, but might include oxidized or reduced forms, or modified derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester serves as a versatile intermediate, aiding in the synthesis of more complex molecules.
Biology: In biological contexts, it may be used as a probe to study enzyme activities or metabolic pathways.
Medicine: Medically, this compound is investigated for its potential therapeutic effects, particularly in drug development and pharmacological studies.
Industry: Industrial applications often involve its use as a building block for the synthesis of materials with desired properties, like specialty polymers or advanced coatings.
Mecanismo De Acción
The compound's effects are mediated through interactions with specific molecular targets, potentially involving binding to enzymes or receptors, altering cellular pathways. The exact mechanism can vary, requiring in-depth biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds:
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid methyl ester.
Ethyl-[1-(2-methyl-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester.
Uniqueness: What sets Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester apart is its particular functional groups and molecular structure, which might confer unique reactivity or biological activity compared to its analogs.
The layers of complexity within this compound unfold through its synthesis, reactions, and diverse applications, positioning it as a fascinating subject of study and utility. What do you think about exploring some specific applications or reactions in more detail?
Propiedades
IUPAC Name |
benzyl N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-2-20(14-16-8-10-19(11-9-16)12-13-21)18(22)23-15-17-6-4-3-5-7-17/h3-7,16,21H,2,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGILNBMAGIJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B7915605.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B7915614.png)

![[(S)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7915638.png)
![[4-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7915640.png)

![3-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7915658.png)
![Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester](/img/structure/B7915666.png)
![Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester](/img/structure/B7915671.png)
![Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7915680.png)
![[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7915689.png)
![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7915696.png)
![[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7915700.png)
![Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester](/img/structure/B7915701.png)
